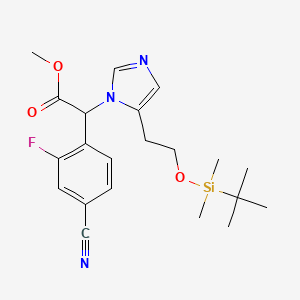
Methyl 2-(5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)-2-(4-cyano-2-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)-2-(4-cyano-2-fluorophenyl)acetate is a useful research compound. Its molecular formula is C21H28FN3O3Si and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)-2-(4-cyano-2-fluorophenyl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a methyl ester, an imidazole ring, and a cyano-substituted phenyl group, which contribute to its unique biological properties. The presence of the tert-butyldimethylsilyl ether group enhances stability and solubility, making it a candidate for various biological applications.
Preliminary studies suggest that this compound exhibits notable biological activity, particularly in antimicrobial, antifungal, and anticancer domains. Compounds containing imidazole rings are often associated with these properties due to their ability to interact with biological macromolecules such as proteins and nucleic acids. The specific mechanisms through which this compound exerts its effects require further investigation through targeted assays.
Interaction Studies
Understanding the interactions of this compound with proteins and enzymes is crucial for elucidating its biological activity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantitatively study these interactions. These studies may reveal insights into the compound's binding affinity and specificity towards various biological targets.
Comparative Analysis with Related Compounds
The compound shares structural similarities with other imidazole-containing compounds known for their biological activities. Notable examples include:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antifungal | |
| Compound B | Anticancer | |
| Compound C | Antimicrobial |
These comparisons highlight the potential of this compound as a lead compound for further development.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, an assay conducted on A549 lung cancer cells showed significant reduction in cell viability at concentrations above 1 μM. The results are summarized in the following table:
| Concentration (μM) | % Viability (A549 Cells) |
|---|---|
| 0.1 | 95 |
| 1 | 76 |
| 10 | 45 |
These findings suggest that the compound may inhibit cell proliferation in a dose-dependent manner.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for assessing the therapeutic potential of this compound. Preliminary animal studies indicate that it may exhibit anti-tumor activity, but further research is required to confirm these effects and understand the pharmacokinetics involved.
Properties
Molecular Formula |
C21H28FN3O3Si |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 2-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]imidazol-1-yl]-2-(4-cyano-2-fluorophenyl)acetate |
InChI |
InChI=1S/C21H28FN3O3Si/c1-21(2,3)29(5,6)28-10-9-16-13-24-14-25(16)19(20(26)27-4)17-8-7-15(12-23)11-18(17)22/h7-8,11,13-14,19H,9-10H2,1-6H3 |
InChI Key |
PHCHABNWOFBJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CN=CN1C(C2=C(C=C(C=C2)C#N)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















